Cas no 1384822-08-5 ((E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide)

(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide is a sulfonamide-based compound featuring a pyrazole core linked to a pyridinyl moiety and a chlorophenyl-substituted ethenesulfonamide group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or targeted therapeutic applications. The presence of both pyridine and pyrazole rings enhances binding affinity and selectivity, while the chlorophenyl group may influence lipophilicity and metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery. The compound's synthetic accessibility and structural versatility support its use in developing bioactive molecules with tailored pharmacological properties.
(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide structure
1384822-08-5 structure
Product name:(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide
CAS No:1384822-08-5
MF:C18H17ClN4O2S
Molecular Weight:388.871181249619
CID:6140722
PubChem ID:75532418

(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-26605887
    • (E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide
    • 2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide
    • 1384822-08-5
    • Z1079936958
    • インチ: 1S/C18H17ClN4O2S/c19-17-3-1-15(2-4-17)9-14-26(24,25)22-18-8-13-23(21-18)12-7-16-5-10-20-11-6-16/h1-6,8-11,13-14H,7,12H2,(H,21,22)/b14-9+
    • InChIKey: NZFMSQMKUHGXJB-NTEUORMPSA-N
    • SMILES: ClC1C=CC(=CC=1)/C=C/S(NC1C=CN(CCC2C=CN=CC=2)N=1)(=O)=O

計算された属性

  • 精确分子量: 388.0760747g/mol
  • 同位素质量: 388.0760747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 552
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 85.3Ų

(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26605887-0.05g
2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide
1384822-08-5 95.0%
0.05g
$212.0 2025-03-20

(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide 関連文献

(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamideに関する追加情報

Comprehensive Overview of (E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide (CAS No. 1384822-08-5)

The compound (E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide, identified by its CAS No. 1384822-08-5, is a specialized sulfonamide derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a chlorophenyl group and a pyridinylethylpyrazole moiety, makes it a subject of interest for drug discovery and therapeutic applications. Researchers are increasingly exploring its role in modulating protein-protein interactions and enzyme inhibition, particularly in inflammatory and oncological pathways.

In recent years, the demand for novel sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. The E-configuration of this molecule ensures optimal binding affinity, while the pyrazole ring enhances metabolic stability. These attributes align with current trends in targeted drug design, where precision and selectivity are paramount. Notably, the compound’s 4-chlorophenyl group contributes to its lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in neurodegenerative disease research.

From a synthetic perspective, CAS No. 1384822-08-5 exemplifies advancements in heterocyclic chemistry. Its synthesis often involves palladium-catalyzed cross-coupling reactions, a method frequently discussed in green chemistry forums for minimizing waste. This aligns with the growing emphasis on sustainable practices in chemical manufacturing. Additionally, the compound’s ethenesulfonamide backbone is a focal point for studies on bioisosteric replacements, a strategy widely adopted to improve drug efficacy and safety profiles.

Analytical characterization of (E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide typically employs HPLC-MS and NMR spectroscopy, techniques central to modern quality control protocols. These methods ensure batch-to-batch reproducibility, a key concern for regulatory compliance in pharmaceutical development. The compound’s stability under various pH conditions is also under investigation, addressing frequent queries about drug formulation challenges.

Beyond its chemical properties, this sulfonamide derivative is gaining traction in computational chemistry studies. Molecular docking simulations predict strong interactions with kinase targets, a class of proteins implicated in cancer and autoimmune disorders. Such insights are highly searched in AI-driven drug discovery platforms, reflecting the intersection of chemistry and artificial intelligence. Researchers are also examining its potential as a fluorescence probe, leveraging its aromatic system for bioimaging applications.

In summary, CAS No. 1384822-08-5 represents a multifaceted tool for scientific innovation. Its relevance spans structure-activity relationship (SAR) studies, lead optimization, and even diagnostic agent development. As the scientific community prioritizes personalized medicine and multi-target therapies, this compound’s adaptable scaffold positions it as a valuable asset for future breakthroughs.

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